
PRT-060318
Übersicht
Beschreibung
PRT-060318 is a novel selective inhibitor of the tyrosine kinase spleen tyrosine kinase. This compound has shown significant potential in preventing heparin-induced thrombocytopenia and thrombosis in transgenic mouse models . It is primarily used in scientific research to study its effects on platelet activation and thrombosis.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: PRT-060318 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seiner Kernstruktur beinhalten, gefolgt von der Einführung spezifischer funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung mit hoher Reinheit synthetisiert wird, typischerweise über 99% .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die großtechnische chemische Synthese unter kontrollierten Bedingungen, um Konsistenz und Reinheit zu gewährleisten. Die Verbindung wird in fester Form hergestellt und kann zur Verwendung in der Forschung in verschiedenen Lösungsmitteln gelöst werden .
Analyse Chemischer Reaktionen
Reaktionstypen: PRT-060318 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an der Verbindung verändern und ihre Aktivität verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die ihre biologische Aktivität möglicherweise verbessern oder verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate erzeugen, während die Reduktion zu desoxygenierten Formen führen kann .
Wissenschaftliche Forschungsanwendungen
Key Features of PRT-060318
- Chemical Structure : this compound is classified as a 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamide derivative.
- Selectivity : It exhibits high selectivity for Syk, inhibiting it at a concentration of 4 nM while sparing other kinases.
- Inhibition Profile : In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by various agonists, particularly those signaling through the GPVI/FcRγ pathway.
Treatment of Heparin-Induced Thrombocytopenia
This compound has been extensively studied for its efficacy in treating HIT. In preclinical models, it has been shown to:
- Prevent Thrombocytopenia : In transgenic mouse models, this compound treatment resulted in significantly higher platelet counts compared to control groups receiving vehicle treatment.
- Inhibit Thrombus Formation : The compound effectively reduced thrombus formation in vivo, demonstrating its potential as a therapeutic agent for managing HIT-related complications .
Chronic Lymphocytic Leukemia and Diffuse Large B-cell Lymphoma
Recent studies have indicated that this compound may also have applications in hematological malignancies such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). Its ability to inhibit Syk activity could disrupt signaling pathways critical for the survival and proliferation of malignant B cells .
Other Hematological Disorders
The specificity of this compound for Syk suggests potential applications beyond HIT and lymphomas. Research indicates that it may be beneficial in conditions characterized by dysregulated immune responses and excessive platelet activation.
Case Study: Efficacy in HIT Models
A study involving transgenic mice demonstrated that:
- Mice treated with this compound showed no significant drop in platelet counts after exposure to HIT-like antibodies.
- Histological analysis revealed a marked reduction in thrombus size and frequency in the lungs of treated mice compared to controls .
Experimental Findings on Platelet Function
In vitro assays using human platelet-rich plasma indicated that:
Wirkmechanismus
PRT-060318 exerts its effects by selectively inhibiting the tyrosine kinase spleen tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways involved in platelet activation and thrombosis. The compound specifically targets the spleen tyrosine kinase enzyme, reducing its activity and preventing the formation of blood clots .
Vergleich Mit ähnlichen Verbindungen
PRT-060318 ist einzigartig in seiner hohen Selektivität für die Tyrosinkinase Spleen Tyrosine Kinase. Ähnliche Verbindungen umfassen:
R406: Ein weiterer Inhibitor der Spleen Tyrosine Kinase mit ähnlichen hemmenden Wirkungen, jedoch unterschiedlichen pharmakokinetischen Eigenschaften.
Fostamatinib: Ein Prodrug von R406, das zur Behandlung der chronischen Immunthrombozytopenie eingesetzt wird.
Entospletinib: Ein selektiver Inhibitor der Spleen Tyrosine Kinase, der zur Behandlung bestimmter Leukämiearten eingesetzt wird
This compound zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen macht.
Biologische Aktivität
PRT-060318, also known as PRT318, is a selective inhibitor of spleen tyrosine kinase (Syk), which plays a critical role in various immune responses, particularly in the activation of platelets and immune cells. This compound has garnered attention for its potential therapeutic applications, especially in conditions such as heparin-induced thrombocytopenia (HIT), where it has demonstrated significant biological activity.
Syk is a non-receptor tyrosine kinase that is activated upon cross-linking of immunoglobulin receptors on immune cells. In the context of HIT, the activation of platelets through FcγRIIA receptors leads to thrombocytopenia and thrombosis. This compound inhibits Syk's activity, thereby blocking the downstream signaling pathways that result in platelet activation and aggregation.
Key Findings on Biological Activity
- Inhibition of Platelet Aggregation : this compound has been shown to effectively inhibit platelet aggregation induced by immune complexes. In vitro studies demonstrated that this compound completely blocked HIT immune complex-induced aggregation of human platelets and transgenic HIT mouse platelets at a concentration of 4 nM .
- In Vivo Efficacy : In a transgenic mouse model of HIT, oral administration of this compound resulted in significantly higher nadir platelet counts compared to control groups treated with vehicle alone. Mice treated with 30 mg/kg of this compound exhibited an 81% inhibition of platelet aggregation .
- Thrombosis Prevention : Utilizing advanced imaging techniques, researchers observed that this compound significantly reduced thrombosis in the lungs of HIT model mice. The Thrombosis Score was markedly lower in treated mice compared to controls, indicating a protective effect against thrombus formation .
Dose Selection and Pharmacokinetics
In preclinical studies, dose selection for this compound was performed using two dosing regimens (10 mg/kg and 30 mg/kg). The higher dose was selected for subsequent experiments due to its superior efficacy in inhibiting platelet aggregation and preventing thrombosis . Plasma concentrations at this dose were sufficient to block FcγRIIA-mediated platelet activation effectively.
Study 1: Evaluation of Antithrombotic Activity
In a study assessing the antithrombotic activity of this compound, researchers employed a photochemical carotid artery thrombosis model. Mice pretreated with this compound showed a significant reduction in thrombus formation compared to vehicle controls, supporting its potential as a therapeutic agent in thrombotic disorders .
Study 2: Heat-Aggregated IgG-Induced Platelet Aggregation
Another study investigated the effects of this compound on heat-aggregated IgG-induced platelet aggregation. The compound was found to inhibit aggregation effectively when preincubated with human platelet-rich plasma (PRP), further confirming its role as a potent Syk inhibitor .
Table 1: Biological Activity of this compound
Study Type | Key Findings | Dose Used |
---|---|---|
In Vitro Platelet Aggregation | Complete inhibition of HIT-induced aggregation | 4 nM |
In Vivo Thrombocytopenia Model | Higher nadir platelet counts | 30 mg/kg |
Thrombosis Visualization | Significantly reduced thrombosis score | 30 mg/kg |
Heat-Aggregated IgG Assay | Effective inhibition in human PRP | Preincubation |
Eigenschaften
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNTWOVDIXCHHS-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.